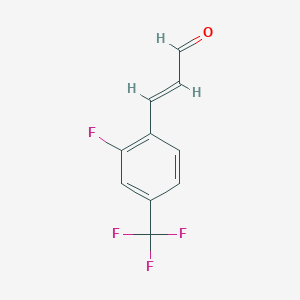
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dithiolane ring and a quaternary ammonium group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves multiple steps. The process begins with the preparation of the dithiolane ring, followed by the introduction of the pentanoyl group. The final step involves the quaternization of the amine group with methyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to the dithiolane ring.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like halides and thiolates can react with the quaternary ammonium group.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the dithiolane ring.
Substitution: Formation of substituted ammonium salts.
科学的研究の応用
Chemistry
In chemistry, ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The dithiolane ring can interact with thiol groups in proteins, making it useful for studying protein function and structure.
Medicine
In medicine, ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with thiol groups in proteins and other biological molecules. The dithiolane ring can form reversible disulfide bonds with thiol groups, affecting the function and structure of the target molecules. The quaternary ammonium group can also interact with negatively charged sites on proteins, influencing their activity.
類似化合物との比較
Similar Compounds
- ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
- ®-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium bromide
Uniqueness
The iodide version of this compound is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and interaction with biological molecules. The iodide ion can also participate in specific chemical reactions that other halides may not, making this compound particularly interesting for certain applications.
特性
分子式 |
C13H26INO2S2 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H26NO2S2.HI/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1 |
InChIキー |
GCPHLIUMXDPNDT-UTONKHPSSA-M |
異性体SMILES |
C[N+](C)(C)CCOC(=O)CCCC[C@@H]1CCSS1.[I-] |
正規SMILES |
C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
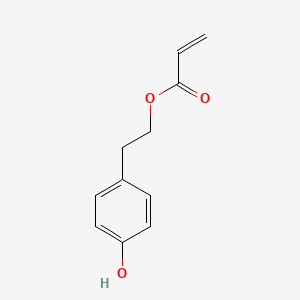


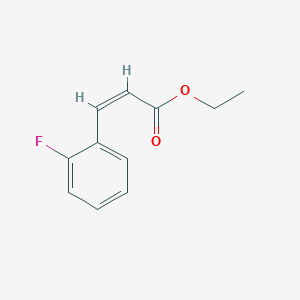
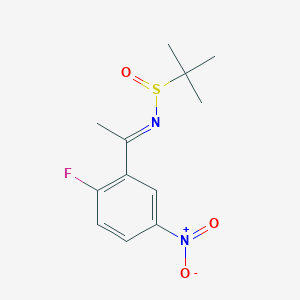


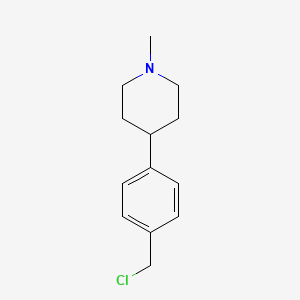
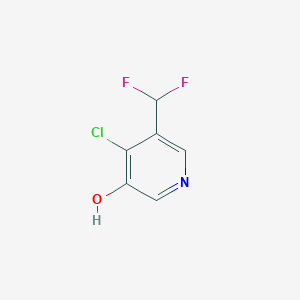
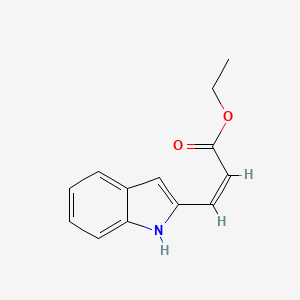
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)

